![molecular formula C14H16O B092747 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone CAS No. 1015-14-1](/img/structure/B92747.png)
4-Bicyclo[2.2.1]heptanyl(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bicyclo[2.2.1]heptanyl(phenyl)methanone, also known as PHM, is a synthetic compound that belongs to the class of cycloalkanones. It is widely used in scientific research applications due to its unique properties and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone is not fully understood. However, it is believed to act through the modulation of various signaling pathways, including the MAPK/ERK and NF-κB pathways. 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases.
Effets Biochimiques Et Physiologiques
4-Bicyclo[2.2.1]heptanyl(phenyl)methanone has been shown to have several biochemical and physiological effects. It has been reported to decrease the levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone has also been shown to increase the levels of glutathione, which is an important antioxidant. In addition, 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone has been shown to decrease the levels of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-Bicyclo[2.2.1]heptanyl(phenyl)methanone has several advantages for lab experiments. It is stable, easy to synthesize, and has a relatively low toxicity. It can be used in both in vitro and in vivo experiments. However, there are also some limitations to the use of 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for the study of 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone. One direction is to investigate its potential therapeutic benefits in other diseases, such as diabetes and cardiovascular disease. Another direction is to explore its mechanism of action in more detail, including its interactions with specific signaling pathways and receptors. Additionally, the development of new synthetic analogs of 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone is a synthetic compound with potential therapeutic benefits in various diseases. Its unique properties and mechanism of action make it a promising candidate for further research. However, more studies are needed to fully understand its effects and potential applications.
Méthodes De Synthèse
The synthesis of 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone involves the reaction of cycloheptanone with phenylmagnesium bromide in the presence of a catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization. The purity and yield of 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
4-Bicyclo[2.2.1]heptanyl(phenyl)methanone has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties. 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Numéro CAS |
1015-14-1 |
|---|---|
Nom du produit |
4-Bicyclo[2.2.1]heptanyl(phenyl)methanone |
Formule moléculaire |
C14H16O |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
1-bicyclo[2.2.1]heptanyl(phenyl)methanone |
InChI |
InChI=1S/C14H16O/c15-13(12-4-2-1-3-5-12)14-8-6-11(10-14)7-9-14/h1-5,11H,6-10H2 |
Clé InChI |
GFNSFEZTFABHJA-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1C2)C(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CC2(CCC1C2)C(=O)C3=CC=CC=C3 |
Autres numéros CAS |
1015-14-1 |
Synonymes |
norbornan-1-yl-phenyl-methanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




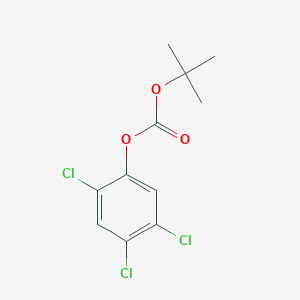
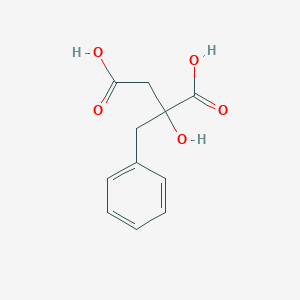
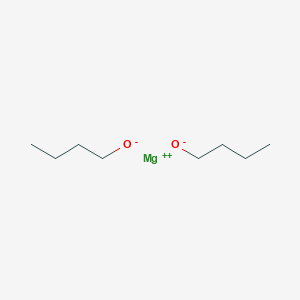

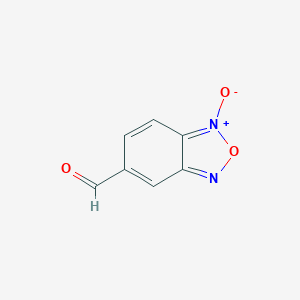
![4-Hydrazinothieno[3,2-d]pyrimidine](/img/structure/B92677.png)
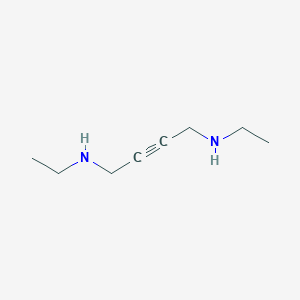
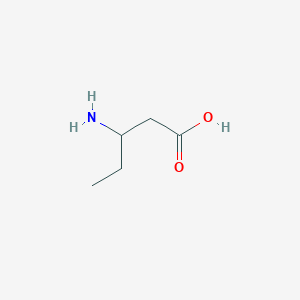
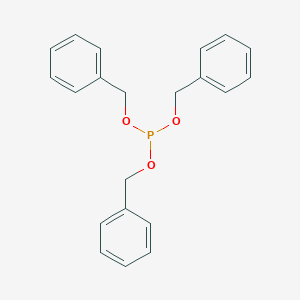
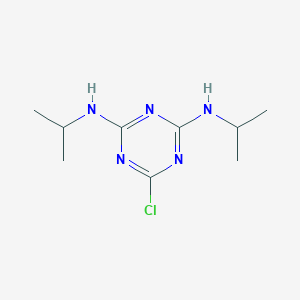
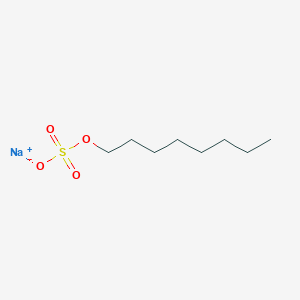
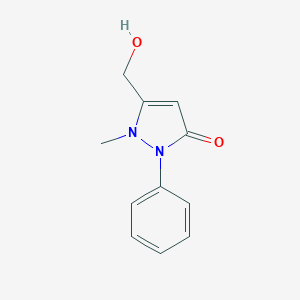
![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)